molecular formula C14H12N6O3 B1147677 RO-44 3902 CAS No. 143188-51-6

RO-44 3902

Cat. No.: B1147677
CAS No.: 143188-51-6
M. Wt: 312.28
InChI Key:
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Description

RO-44 3902 is a remarkable chemical compound used in scientific research. This compound exhibits unique properties that enable its application in diverse fields.

Scientific Research Applications

RO-44 3902 is widely used in scientific research due to its unique properties. It has applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it is used in studies related to its pharmacological effects. In industry, it is used in the development of new materials and processes.

Chemical Reactions Analysis

RO-44 3902 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

RO-44 3902 can be compared with other similar compounds, such as flumazenil and its derivatives. These compounds share some similarities in their chemical structure and pharmacological profile. this compound exhibits unique properties that distinguish it from these similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'RO-44 3902' involves the reaction of two starting materials, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 2-amino-5-chlorobenzophenone, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "2-amino-5-chlorobenzophenone" ], "Reaction": [ "Step 1: DDQ is dissolved in anhydrous dichloromethane and cooled to 0°C.", "Step 2: 2-amino-5-chlorobenzophenone is added to the reaction mixture and stirred for 2 hours at 0°C.", "Step 3: The reaction mixture is then warmed to room temperature and stirred for an additional 12 hours.", "Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 5: The residue is dissolved in a mixture of ethanol and water and refluxed for 2 hours.", "Step 6: The solution is cooled and the resulting solid is filtered and washed with water.", "Step 7: The solid is recrystallized from ethanol to obtain the final product, RO-44 3902." ] }

CAS No.

143188-51-6

Molecular Formula

C14H12N6O3

Molecular Weight

312.28

Purity

>98%

Synonyms

Ethyl 8-azido-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Origin of Product

United States

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